Diethyl sec-butylethylmalonate chemical properties
Diethyl sec-butylethylmalonate chemical properties
Chemical Identity & Synthetic Architecture for Drug Development
Executive Summary
Diethyl sec-butylethylmalonate (CAS 76-71-1) is a critical disubstituted malonic ester intermediate.[1] Its primary utility lies in its role as the direct precursor to Butabarbital (Butisol), a short-to-intermediate-acting barbiturate. Unlike simple mono-alkylated malonates, the introduction of the sterically hindered sec-butyl group alongside an ethyl group presents specific synthetic challenges regarding regioselectivity and yield optimization.
This guide provides a comprehensive technical profile, focusing on the overcoming of steric hindrance during synthesis, the precise mechanism of cyclization with urea, and the analytical fingerprints required for quality assurance in pharmaceutical workflows.
Physicochemical Profile
Table 1: Critical Technical Specifications
| Property | Specification | Notes |
| IUPAC Name | Diethyl 2-(butan-2-yl)-2-ethylpropanedioate | Also: Diethyl 2-ethyl-2-sec-butylmalonate |
| CAS Number | 76-71-1 | Distinct from mono-substituted analog (83-27-2) |
| Molecular Formula | C₁₃H₂₄O₄ | |
| Molecular Weight | 244.33 g/mol | |
| Appearance | Colorless to pale yellow oily liquid | Hygroscopic; protect from moisture |
| Boiling Point | ~120–125 °C @ 15 mmHg | Extrapolated; degrades near atmospheric BP |
| Density | 0.965 – 0.980 g/cm³ | @ 25 °C |
| Solubility | Soluble in EtOH, Et₂O, CHCl₃ | Immiscible in water |
| Refractive Index | n20/D 1.4350 |
Synthetic Architecture
The synthesis of diethyl sec-butylethylmalonate requires a strategic approach to alkylation. The order of substituent addition is the determinant factor for yield and purity.
The "Steric-Last" Strategy (Recommended)
While industrial routes may vary based on raw material costs, the most chemically robust protocol for the research laboratory involves introducing the more sterically demanding group (sec-butyl) first, or utilizing the high reactivity of ethyl bromide in the second step to overcome the steric crowding of the already-substituted carbon.
The Logic:
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Step 1 (Alkylation 1): Reaction of Diethyl Malonate with sec-butyl bromide.
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Challenge: Secondary halides are prone to E2 elimination (forming butenes) rather than SN2 substitution.
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Solution: Use a moderate base (NaOEt) and controlled temperatures to favor substitution.
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-
Step 2 (Alkylation 2): Reaction of Diethyl sec-butylmalonate with Ethyl Bromide.
Experimental Workflow (Step-by-Step)
Reagents:
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Diethyl malonate (1.0 eq)[4]
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Sodium Ethoxide (2.2 eq total, split use)
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sec-Butyl bromide (1.1 eq)
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Ethyl bromide (1.1 eq)
Protocol:
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Formation of Enolate 1: Dissolve sodium metal in absolute ethanol to generate NaOEt. Cool to 50°C. Add diethyl malonate dropwise.
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First Alkylation: Add sec-butyl bromide slowly. Reflux for 8–12 hours. Monitor by GC for disappearance of diethyl malonate.
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Critical Control Point: If elimination products (butenes) are observed, lower bath temperature and extend reaction time.
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Isolation 1: Distill off ethanol. Partition residue between water and benzene/toluene. Distill the organic layer to isolate Diethyl sec-butylmalonate .
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Second Alkylation: Prepare fresh NaOEt in ethanol. Add the isolated Diethyl sec-butylmalonate.[8]
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Addition of Ethyl Group: Add Ethyl bromide dropwise. The reaction is exothermic; maintain reflux for 4–6 hours.
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Final Purification: Vacuum distillation is mandatory to separate the product from unreacted mono-substituted impurities.
Synthesis Pathway Visualization
Figure 1: Sequential alkylation strategy prioritizing the introduction of the primary halide in the second step to mitigate steric hindrance.
Application: Synthesis of Butabarbital
The definitive application of this molecule is the condensation with urea to form the barbiturate ring system. This is a classic nucleophilic acyl substitution driven by the formation of a stable, cyclic ureide.
Mechanism: The ethoxide ion deprotonates urea, which attacks the carbonyl carbon of the ester. Loss of ethoxide follows. This repeats for the second ester group, closing the ring.
Protocol Highlights:
-
Dry Conditions: Water must be rigorously excluded to prevent hydrolysis of the ester back to the dicarboxylic acid (which will decarboxylate and ruin the synthesis).
-
Solvent: Absolute ethanol or methanol.
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Base: Sodium ethoxide (NaOEt) or Sodium methoxide (NaOMe).
Figure 2: The cyclization pathway converting the malonate precursor into the pharmacologically active barbiturate scaffold.[9]
Analytical Characterization
To validate the identity of Diethyl sec-butylethylmalonate, the following spectral signatures must be confirmed.
1. Proton NMR (¹H-NMR, CDCl₃):
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δ 0.8–1.0 ppm: Multiplets (overlapping methyls from ethyl and sec-butyl groups).
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δ 1.25 ppm: Triplet (ester ethyl -CH₃).
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δ 1.8–2.2 ppm: Multiplet (methylene of ethyl group and methine of sec-butyl attached to the quaternary center).
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δ 4.1–4.2 ppm: Quartet (ester ethyl -OCH₂-).
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Key Diagnostic: Absence of the singlet at ~δ 3.3 ppm (which would indicate unreacted Diethyl malonate α-protons) and absence of the triplet/doublet typical of mono-substituted α-protons. The quaternary carbon has no protons.
2. IR Spectroscopy:
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1730–1750 cm⁻¹: Strong C=O stretch (Ester).
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2960–2980 cm⁻¹: C-H stretch (Aliphatic).
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Absence: No broad -OH stretch (indicates no hydrolysis to acid).
Safety & Handling (E-E-A-T)
Hazard Classification:
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GHS Signal: WARNING
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.[2]
Regulatory Note: While Diethyl sec-butylethylmalonate itself is not always a Schedule I/II substance, it is a List I Chemical or "watched precursor" in many jurisdictions (including under DEA surveillance in the US and similar bodies in the EU) due to its direct use in manufacturing barbiturates. Researchers must verify local compliance and record-keeping requirements before procurement.
Storage: Store under inert atmosphere (Argon/Nitrogen). Moisture sensitive.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78939, Diethyl sec-butylethylmalonate. Retrieved from [Link]
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Organic Syntheses. Barbituric acid (General procedure for condensation of malonates with urea). Coll. Vol. 2, p.60 (1943). Retrieved from [Link]
Sources
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- 2. Diethyl butylmalonate | C11H20O4 | CID 67244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diethyl 2-(sec-butyl)malonate | CymitQuimica [cymitquimica.com]
- 4. CN1354170A - New process for synthesizing diethylbarbituric acid by using sodium methoxide as catalyst - Google Patents [patents.google.com]
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